Cas no 2228472-70-4 (4-(4-bromo-5-methoxythiophen-2-yl)piperidine)

4-(4-bromo-5-methoxythiophen-2-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-bromo-5-methoxythiophen-2-yl)piperidine
- 2228472-70-4
- EN300-1917572
-
- インチ: 1S/C10H14BrNOS/c1-13-10-8(11)6-9(14-10)7-2-4-12-5-3-7/h6-7,12H,2-5H2,1H3
- InChIKey: LKJWBTAQJZGTMZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(OC)SC(=C1)C1CCNCC1
計算された属性
- せいみつぶんしりょう: 274.99795g/mol
- どういたいしつりょう: 274.99795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
4-(4-bromo-5-methoxythiophen-2-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917572-0.25g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 0.25g |
$1564.0 | 2023-09-17 | ||
Enamine | EN300-1917572-1.0g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 1g |
$1701.0 | 2023-05-24 | ||
Enamine | EN300-1917572-10g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 10g |
$7312.0 | 2023-09-17 | ||
Enamine | EN300-1917572-5g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 5g |
$4930.0 | 2023-09-17 | ||
Enamine | EN300-1917572-0.05g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 0.05g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-1917572-0.1g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 0.1g |
$1496.0 | 2023-09-17 | ||
Enamine | EN300-1917572-5.0g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 5g |
$4930.0 | 2023-05-24 | ||
Enamine | EN300-1917572-10.0g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 10g |
$7312.0 | 2023-05-24 | ||
Enamine | EN300-1917572-2.5g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 2.5g |
$3332.0 | 2023-09-17 | ||
Enamine | EN300-1917572-1g |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine |
2228472-70-4 | 1g |
$1701.0 | 2023-09-17 |
4-(4-bromo-5-methoxythiophen-2-yl)piperidine 関連文献
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4-(4-bromo-5-methoxythiophen-2-yl)piperidineに関する追加情報
Exploring the Potential of 4-(4-bromo-5-methoxythiophen-2-yl)piperidine (CAS No. 2228472-70-4) in Modern Pharmaceutical Research
In the rapidly evolving field of pharmaceutical chemistry, 4-(4-bromo-5-methoxythiophen-2-yl)piperidine (CAS No. 2228472-70-4) has emerged as a compound of significant interest. This heterocyclic molecule, featuring a thiophene core substituted with a bromo and methoxy group, coupled with a piperidine moiety, presents unique structural characteristics that make it a promising candidate for drug discovery. Researchers are particularly intrigued by its potential applications in targeting neurological disorders and inflammatory conditions, aligning with current trends in precision medicine and personalized therapeutics.
The molecular architecture of 4-(4-bromo-5-methoxythiophen-2-yl)piperidine offers multiple sites for modification, making it a versatile scaffold in medicinal chemistry. The presence of the bromo substituent allows for further functionalization through cross-coupling reactions, a feature highly valued in modern drug design. This adaptability has led to growing interest in the compound's potential as a kinase inhibitor or GPCR modulator, addressing frequently searched topics in pharmaceutical research such as "next-generation small molecule therapeutics" and "targeted drug delivery systems".
Recent studies have highlighted the compound's favorable pharmacokinetic properties, including its blood-brain barrier permeability, a characteristic that has sparked discussions in neuroscience forums and research communities. This property aligns with current healthcare trends focusing on neurodegenerative disease treatments and cognitive enhancement therapies. The methoxy group in particular contributes to the molecule's metabolic stability, addressing common challenges in drug development such as rapid hepatic clearance.
From a synthetic chemistry perspective, 4-(4-bromo-5-methoxythiophen-2-yl)piperidine represents an interesting case study in heterocyclic compound synthesis. The combination of thiophene and piperidine rings creates a balanced electronic structure that has shown promise in computational studies of molecular interactions. These findings respond to frequently asked questions in chemistry forums about "designing bioactive small molecules" and "optimizing compound solubility".
In the context of green chemistry initiatives, researchers have explored sustainable synthesis routes for 4-(4-bromo-5-methoxythiophen-2-yl)piperidine, addressing growing concerns about environmentally friendly synthesis in the pharmaceutical industry. The compound's moderate molecular weight and favorable lipophilicity profile make it an attractive subject for studies on drug-like properties, a hot topic in pharmaceutical R&D circles.
The analytical characterization of 4-(4-bromo-5-methoxythiophen-2-yl)piperidine presents interesting challenges and opportunities in spectroscopic analysis. The distinct NMR signatures of its aromatic protons and piperidine hydrogens have been documented in recent literature, providing valuable reference data for chemists working with similar heterocyclic compounds. This information is particularly relevant to researchers searching for "advanced structure elucidation techniques" or "NMR interpretation of complex molecules".
As the pharmaceutical industry continues to explore targeted therapies and combination treatments, the potential of 4-(4-bromo-5-methoxythiophen-2-yl)piperidine as a building block for more complex pharmacophores becomes increasingly apparent. Its structural features allow for the development of selective receptor ligands, addressing current demands for more specific and effective therapeutic agents with fewer side effects.
Looking forward, the scientific community anticipates further investigation into the biological activities of 4-(4-bromo-5-methoxythiophen-2-yl)piperidine and its derivatives. With growing interest in fragment-based drug discovery and structure-activity relationship studies, this compound represents a valuable addition to the toolkit of medicinal chemists working on next-generation therapeutics for complex diseases.
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